REACTION_CXSMILES
|
[N:1]([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[C:6]([OH:13])=[C:5]([C:14]([CH3:17])([CH3:16])[CH3:15])[CH:4]=1)=O.S(S([O-])=O)([O-])=O.[Na+].[Na+]>[OH-].[Na+].O>[NH2:1][C:3]1[CH:4]=[C:5]([C:14]([CH3:15])([CH3:16])[CH3:17])[C:6]([OH:13])=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:8]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
N(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
52.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
220 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rose to 53° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The product formed
|
Type
|
FILTRATION
|
Details
|
was then rapidly collected by filtration
|
Type
|
WASH
|
Details
|
washed with 400 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried in a vacuum desiccator over phosphorus pentoxide
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |